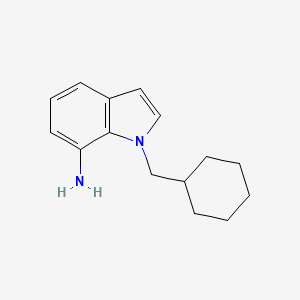
1-Cyclohexylmethyl-1H-indol-7-ylamine
Vue d'ensemble
Description
1-Cyclohexylmethyl-1H-indol-7-ylamine (CHMI) is a novel synthetic compound that has recently been used in scientific research as a tool for studying the biochemical and physiological effects of compounds on the body. CHMI is an indole-based compound that has been found to have a variety of effects on mammalian cells and tissues, including effects on the immune system, metabolism, and cancer. CHMI has been used in a variety of lab experiments and has been found to be a useful tool for studying the biochemical and physiological effects of compounds on the body.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and structural evaluation of indole derivatives, including compounds related to 1-Cyclohexylmethyl-1H-indol-7-ylamine, have been studied for their potential in creating new chemical entities. The synthesis often involves complex reactions like the Diels-Alder cycloaddition and Mannich reaction, leading to derivatives with potential applications in various fields of chemistry and pharmacology due to their unique structural properties. Such studies are critical for the development of new materials and drugs, demonstrating the broad applicability of indole derivatives in scientific research (Lovel Kukuljan, K. Kranjc, F. Perdih, 2016).
Antiproliferative Agents
Research into dispiroindole derivatives has shown that these compounds exhibit mild antitumor properties against various human tumor cell lines. This includes promising results against liver, cervical, and prostate cancers, highlighting the potential of indole-based compounds in developing new anticancer agents. Such compounds can be synthesized through reactions involving this compound or similar structures, showcasing their importance in medicinal chemistry (Riham F. George, N. S. Ismail, J. Stawinski, A. S. Girgis, 2013).
Methodologies for Indole Synthesis
A review of indole synthesis methods reveals the significance of indole and its derivatives in organic chemistry, providing a classification of all known indole syntheses. This highlights the versatility of indole compounds, including this compound, in synthesizing biologically active molecules and complex organic structures. Such a comprehensive classification aids researchers in selecting appropriate synthesis routes for indole-based compounds, pivotal for drug development and material science (D. Taber, Pavan K. Tirunahari, 2011).
Chemical Modifications for Sequence Studies
The specific reaction of cyclohexanedione with arginine residues, leading to stable modified arginyl residues, illustrates the chemical versatility of cyclohexane derivatives, akin to this compound. This method's utility in sequence studies by restricting tryptic hydrolysis shows the potential of cyclohexylmethyl-indol-ylamine structures in biochemical research, particularly in protein analysis and molecular biology (L. Patthy, E. L. Smith, 1975).
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJVWXFFRCHPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



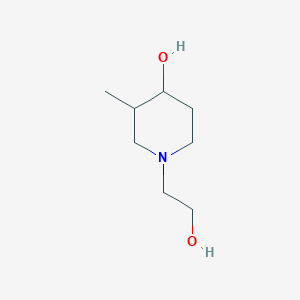
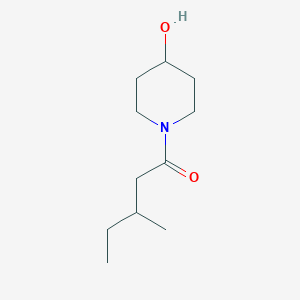




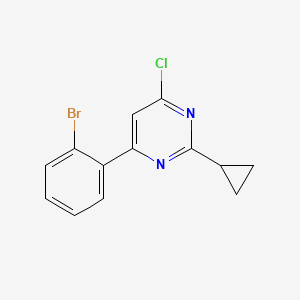
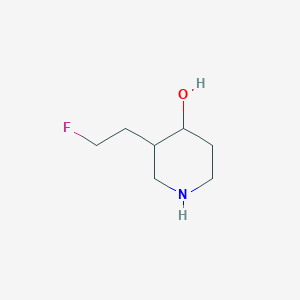


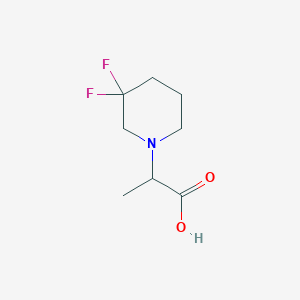
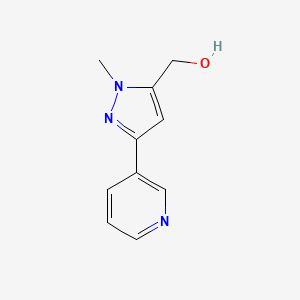
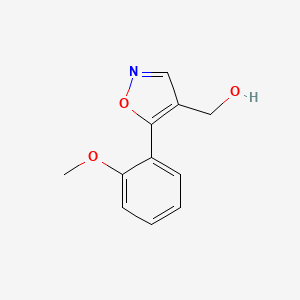
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)